Cas no 2136830-14-1 (tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate)

Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate is a chiral intermediate commonly used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a pyridin-3-yl ketone moiety, which enhance its utility in peptide coupling and asymmetric synthesis. The (R)-configuration at the stereocenter ensures enantioselective applications, making it valuable for producing optically active compounds. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is particularly useful in the synthesis of bioactive molecules, including protease inhibitors and other nitrogen-containing heterocycles. Its high purity and well-defined stereochemistry make it a reliable building block for medicinal chemistry and drug development.
tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate structure
2136830-14-1 structure
Product Name:tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate
CAS No:2136830-14-1
MF:C13H18N2O3
MW:250.293623447418
CID:5926755
PubChem ID:165844810
Update Time:2025-06-09

tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate
    • EN300-798669
    • 2136830-14-1
    • Inchi: 1S/C13H18N2O3/c1-9(15-12(17)18-13(2,3)4)11(16)10-6-5-7-14-8-10/h5-9H,1-4H3,(H,15,17)/t9-/m1/s1
    • InChI Key: XZJREDVSWKBRGN-SECBINFHSA-N
    • SMILES: O(C(N[C@H](C)C(C1C=NC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 250.13174244g/mol
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.3Ų

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Additional information on tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate

Introduction to Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate (CAS No. 2136830-14-1)

Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate, identified by its Chemical Abstracts Service (CAS) number 2136830-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability, bioactivity, and ability to act as intermediates in synthetic pathways.

The molecular structure of Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral propanone unit with a pyridinyl substituent at the third position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for its utility in designing novel therapeutic agents. The presence of the (2R)-configuration at the propanone stereocenter is particularly noteworthy, as stereochemistry plays a crucial role in the biological activity and pharmacokinetic behavior of many pharmaceutical compounds.

In recent years, there has been a growing interest in the development of carbamate-based drugs due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The pyridinyl group in the structure of Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate is particularly significant, as pyridine derivatives are known to interact with numerous biological targets, making them valuable scaffolds for drug discovery.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The carbamate functional group can undergo various chemical transformations, such as hydrolysis, amidation, and alkylation, which can be exploited to generate novel molecules with tailored biological properties. This flexibility makes Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-yl]carbamate a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of chirality in drug design, emphasizing that the stereochemical configuration of a molecule can significantly influence its efficacy and safety. The (2R)-configuration in Tert-butyl N-[(2R)-1-oxo-1-(pyridin-3-yl)propan-2-y]carbamate underscores the significance of stereochemical control in developing high-affinity and selective therapeutic agents. This aspect has prompted researchers to investigate the compound's potential as a chiral building block for enantioselective synthesis.

The pyridinyl substituent in the molecule also offers opportunities for further functionalization. Pyridine derivatives are well-documented for their role as ligands in metal complexes and as pharmacophores in various drugs. The integration of such functional groups into a single molecular framework can lead to compounds with enhanced binding affinity and selectivity towards specific biological targets. This has fueled interest in exploring Tert-butyl N-[ (2R)-1 -oxo -1 - (pyridin -3 - yl )propan -2 - yl ]carbamate as a lead compound for developing new therapeutic agents.

Moreover, the stability and reactivity profile of this compound make it an attractive candidate for industrial-scale synthesis. Carbamates are generally stable under various conditions, which facilitates their handling and processing during drug manufacturing. Additionally, the presence of multiple reactive sites allows for diverse synthetic modifications, enabling chemists to fine-tune the properties of derived compounds.

In conclusion, Tert-butyl N-[ (2R)-1 -oxo -1 - (pyridin -3 - yl )propan -2 - yl ]carbamate (CAS No. 2136830 -14 - 1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, including the (2R)-configuration, pyridinyl substituent, and carbamate moiety, make it a versatile scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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